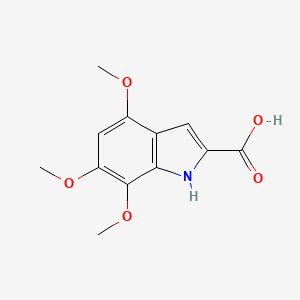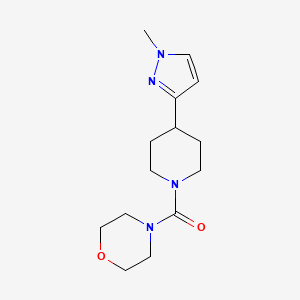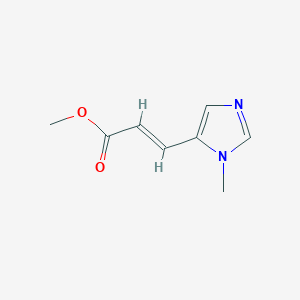
4,6,7-Trimethoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trimethoxy-1H-indole-2-carboxylic acid, also known as 4,6,7-TMC, is a compound found in many plants, fungi and bacteria. It is a derivative of indole-2-carboxylic acid, and is used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to investigate its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Characterization and Analysis Techniques
- Indole derivatives, including those similar to 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid, have been characterized using advanced spectroscopic techniques like proton NMR, providing insights into their molecular structures (Mackintosh, Mount, & Reed, 1994).
Synthesis and Structural Analysis
- Novel indole derivatives have been synthesized and analyzed for their structural properties using X-ray diffraction (XRD), spectroscopic, and density functional theory (DFT) studies, indicating potential applications in various fields including nonlinear optical (NLO) technologies (Tariq et al., 2020).
Electropolymerization and Material Properties
- The electrochemical oxidation and polymerization of indole derivatives have been explored, revealing the formation of polymers with interesting electronic properties. These studies provide a foundation for developing advanced materials with specific electronic characteristics (Mackintosh & Mount, 1994).
Biological and Pharmaceutical Applications
- Research into indole-2-carboxylic acid derivatives, closely related to 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid, highlights their potential in therapeutic applications. This includes the synthesis of compounds with significant antibacterial and moderate antifungal activities (Raju et al., 2015).
Photographic and Photochemical Applications
- Derivatives of indole, like 1,3,3-Trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, have shown "reverse photochromism" in certain solvents, indicating potential use in photoreversible photographic systems (Shimizu, Kokado, & Inoue, 1969).
Catalysis and Electrode Materials
- Indole-6-carboxylic acid, a compound structurally similar to 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid, has been used to create copolymers with potential as catalyst supports for methanol oxidation in fuel cells (Wu et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid are currently unknown. This compound is a biochemical used for proteomics research
Result of Action
The molecular and cellular effects of 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid It’s known that the compound has been used in proteomics research
Eigenschaften
IUPAC Name |
4,6,7-trimethoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-8-5-9(17-2)11(18-3)10-6(8)4-7(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCJMJQXKVYHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2591922.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2591924.png)
![Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2591925.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2591932.png)
![4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide](/img/structure/B2591933.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)

![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)
